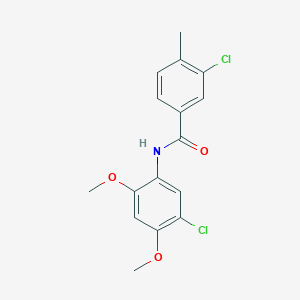
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
Vue d'ensemble
Description
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide, also known as CDMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. CDMB is a member of the benzamide family of compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of several enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and division. This compound has also been shown to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of several enzymes that are involved in the synthesis of DNA and RNA, which are essential for cell growth and division. This compound has also been shown to inhibit the activity of several proteins that are involved in the regulation of cell cycle progression and apoptosis. In vivo studies have shown that this compound can inhibit tumor growth and metastasis in several animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against several types of cancer cells, making it a promising candidate for further study. Another advantage of using this compound is its well-established synthesis method, which allows for the production of large quantities of the compound for use in experiments. One limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide. One area of focus could be on the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus could be on the development of novel drug delivery systems for this compound to improve its efficacy and reduce its potential toxicity. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and to identify potential targets for its anti-cancer activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential treatment for cancer.
Applications De Recherche Scientifique
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Propriétés
IUPAC Name |
3-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-9-4-5-10(6-11(9)17)16(20)19-13-7-12(18)14(21-2)8-15(13)22-3/h4-8H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGCNVQMXBCOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



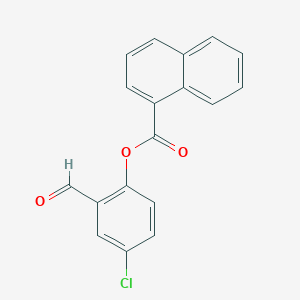

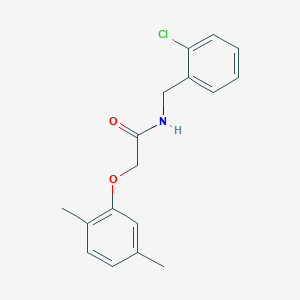
![5-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3460998.png)
![2-(4-ethylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B3461004.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461008.png)

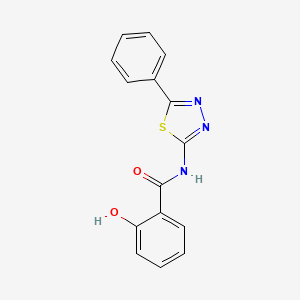


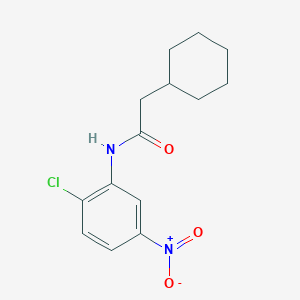
![4-chloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3461032.png)
![methyl 3-[(3-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B3461053.png)
